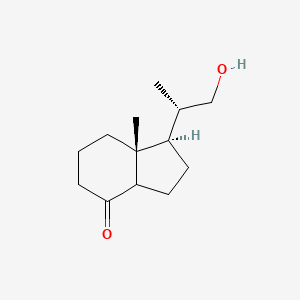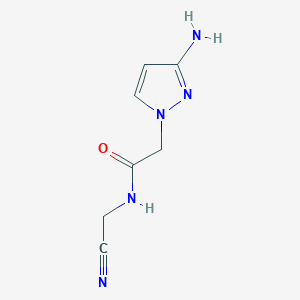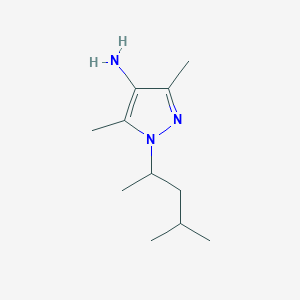![molecular formula C12H18FN B13319242 (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18FN. This compound is characterized by the presence of a butan-2-yl group attached to a 1-(3-fluorophenyl)ethylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine typically involves the reaction of 3-fluoroacetophenone with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
- (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine
- (Butan-2-yl)[1-(3-chlorophenyl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
N-[1-(3-fluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-9(2)14-10(3)11-6-5-7-12(13)8-11/h5-10,14H,4H2,1-3H3 |
InChI-Schlüssel |
JRAIXXDRASKUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)C1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



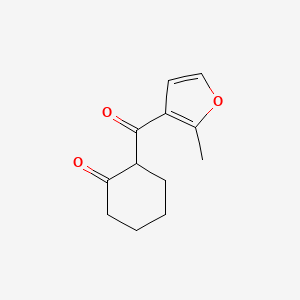
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
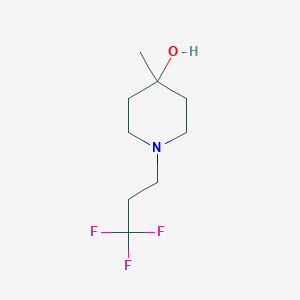
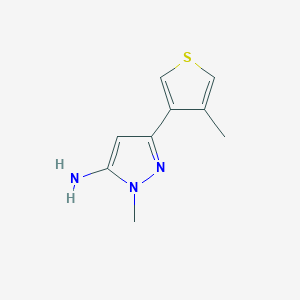
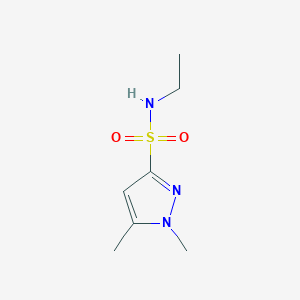
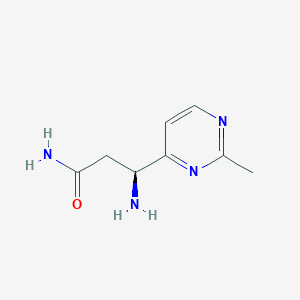
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
